Cas no 1214727-57-7 (tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans)

Technical Introduction: tert-Butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate (trans) is a chiral cyclobutane derivative featuring a primary amine group protected as a tert-butoxycarbonyl (Boc) carbamate. The trans configuration of the aminomethyl and carbamate substituents on the cyclobutane ring provides stereochemical stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The Boc group offers selective deprotection under mild acidic conditions, enabling controlled functionalization. Its rigid cyclobutane scaffold is advantageous for designing conformationally constrained bioactive molecules. This compound is particularly useful in peptidomimetics and medicinal chemistry, where precise stereochemistry and orthogonal protection strategies are critical. High purity and well-defined stereochemistry ensure reproducibility in research and development.
tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans structure
1214727-57-7 structure
Product name:tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans
CAS No:1214727-57-7
MF:C10H20N2O2
Molecular Weight:200.278002738953
MDL:MFCD22123684
CID:1212748
PubChem ID:19794315

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans 化学的及び物理的性質

名前と識別子

    • 2-methyl-2-propanyl [trans-3-(aminomethyl)cyclobutyl]carbamate
    • N-[trans-3-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans
    • cis-N-Boc-3-(aminomethyl)cyclobutanamine
    • A900722
    • PB19770
    • EN300-364609
    • SCHEMBL8273073
    • 1214727-57-7
    • tert-Butyl(cis-3-(aminomethyl)cyclobutyl)carbamate
    • tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
    • 2-Methyl-2-propanyl [3-(aminomethyl)cyclobutyl]carbamate
    • SY020440
    • tert-butyl[trans-3-(aminomethyl)cyclobutyl]carbamate
    • SY099869
    • EN300-188030
    • TERT-BUTYL N-[3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE
    • TRANS-TERT-BUTYL (3-(AMINOMETHYL)CYCLOBUTYL)CARBAMATE
    • SCHEMBL9470441
    • ACDLXPYQWYTZLE-UHFFFAOYSA-N
    • Carbamic acid, [3-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl ((1s,3s)-3-(aminomethyl)cyclobutyl)carbamate
    • PB13769
    • trans-tert-Butyl (3-(aminomethyl)-cyclobutyl)carbamate
    • AS-34139
    • EN300-268783
    • A856191
    • 130369-10-7
    • tert-Butyl (cis-3-(aminomethyl)cyclobutyl)carbamate
    • trans-1-(Boc-amino)cyclobutane-3-methanamine
    • tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
    • MFCD20921511
    • 871014-28-7
    • tert-Butyl 3-(aminomethyl)cyclobutylcarbamate
    • AKOS022171614
    • CARBAMIC ACID, N-[TRANS-3-(AMINOMETHYL)CYCLOBUTYL]-, 1,1-DIMETHYLETHYL ESTER
    • TERT-BUTYL N-[(1R,3R)-3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE
    • A888762
    • 3-(Aminomethyl)-1-(Boc-amino)cyclobutane
    • trans-N-Boc-3-(aminomethyl)cyclobutanamine
    • AKOS025290136
    • cis-1-(Boc-amino)cyclobutane-3-methanamine
    • SCHEMBL13920524
    • WJB01428
    • MFCD22123684
    • PB11469
    • CS-WAA0307
    • AKOS025290135
    • SY099868
    • tert-Butyl N-[cis-3-(aminomethyl)cyclobutyl]carbamate
    • CS-0047952
    • N-[trans-3-(Aminomethyl)cyclobutyl]carbamic acid 1,1-dimethylethyl ester
    • ACDLXPYQWYTZLE-ZKCHVHJHSA-N
    • tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate
    • TERT-BUTYL N-[(1S,3S)-3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE
    • 1-(Boc-amino)cyclobutane-3-methanamine
    • DTXSID90599998
    • AS-34476
    • AS-34475
    • CIS-TERT-BUTYL (3-(AMINOMETHYL)CYCLOBUTYL)CARBAMATE
    • DB-344429
    • SCHEMBL16350381
    • SCHEMBL12578292
    • MFCD17392592
    • Carbamic acid, [3-(aminomethyl)cyclobutyl]-1,1-dimethylethyl ester (9CI)
    • trans-tert-butyl(3-(aminomethyl)cyclobutyl)carbamate
    • Cis-tert-Butyl (3-(aminomethyl)-cyclobutyl)carbamate
    • CS-0045543
    • MDL: MFCD22123684
    • インチ: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-
    • InChIKey: ACDLXPYQWYTZLE-ZKCHVHJHSA-N
    • SMILES: CC(C)(C)OC(=O)N[C@H]1C[C@H](CN)C1

計算された属性

  • 精确分子量: 200.152477885g/mol
  • 同位素质量: 200.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • XLogP3: 0.8

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM106062-100mg
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate
1214727-57-7 97%
100mg
$182 2023-11-22
abcr
AB454219-500 mg
trans-tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate, 95%; .
1214727-57-7 95%
500MG
€431.00 2022-03-01
Chemenu
CM106062-250mg
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate
1214727-57-7 97%
250mg
$304 2023-11-22
Enamine
EN300-268783-0.1g
tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate
1214727-57-7 95.0%
0.1g
$411.0 2025-03-20
Enamine
EN300-268783-5g
tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate, trans
1214727-57-7
5g
$1446.0 2023-09-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109762-1g
tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate
1214727-57-7 95%
1g
¥5062.00 2024-08-09
Chemenu
CM106062-5g
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate
1214727-57-7 97%
5g
$1628 2022-06-14
Chemenu
CM106062-500mg
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate
1214727-57-7 97%
500mg
$323 2021-08-06
Chemenu
CM106062-1g
trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate
1214727-57-7 97%
1g
$692 2023-11-22
Enamine
EN300-268783-1.0g
tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate
1214727-57-7 95.0%
1.0g
$466.0 2025-03-20

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans 関連文献

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, transに関する追加情報

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans (CAS No. 1214727-57-7)

The compound tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans (CAS No. 1214727-57-7) is a highly specialized organic compound with significant applications in the fields of drug delivery systems and advanced materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in the synthesis of complex molecules. Recent studies have highlighted its potential in enhancing the bioavailability of therapeutic agents and its role in creating novel polymer-based materials.

The structure of tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans comprises a cyclobutane ring with a substituted amino group and a tert-butyl carbamate moiety. The stereochemistry at the 1r and 3r positions plays a critical role in determining its physical and chemical properties. This compound exhibits excellent stability under physiological conditions, making it ideal for use in biomedical applications. Researchers have recently explored its ability to act as a linker in peptide synthesis, where its rigidity and stability contribute to the formation of robust molecular frameworks.

In terms of synthesis, tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans is typically prepared through a multi-step process involving ring-closing metathesis and subsequent functionalization. The use of Grubbs catalyst has been reported to facilitate the formation of the cyclobutane ring with high stereoselectivity. Recent advancements in catalytic methods have further improved the yield and purity of this compound, making it more accessible for large-scale production.

The applications of tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans are diverse and expanding rapidly. In drug delivery systems, it has been employed as a stabilizing agent for encapsulating sensitive therapeutic molecules within nanoparticles. Its ability to form stable amide bonds with various biomolecules has made it a preferred choice in this field. Additionally, this compound has shown promise in the development of stimuli-responsive materials that can release drugs in response to specific environmental cues such as pH or temperature changes.

In materials science, tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans has been utilized as a cross-linking agent in polymer networks. Its rigid structure contributes to the mechanical strength and thermal stability of these materials. Recent studies have demonstrated its potential in creating biocompatible hydrogels for tissue engineering applications. The compound's ability to undergo reversible cross-linking under certain conditions has opened new avenues for dynamic material systems.

The safety profile of tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans has been thoroughly evaluated in preclinical studies. It exhibits low toxicity and minimal systemic absorption when administered through various routes. These properties make it suitable for use in medical devices and implantable materials. Furthermore, recent research has focused on its biodegradability under physiological conditions, which is crucial for its application in resorbable biomaterials.

In conclusion, tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans (CAS No. 1214727-57-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties and stereochemistry make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing technological and biomedical innovations.

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